Technical Whitepaper: 2-Hydroxy-2-methylbut-3-enoic Acid
Technical Whitepaper: 2-Hydroxy-2-methylbut-3-enoic Acid
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Advanced Chemical Analysis Division
Subject: An In-depth Technical Guide on the Chemical Properties of 2-Hydroxy-2-methylbut-3-enoic Acid
Executive Summary
This document provides a comprehensive overview of the known and predicted chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid (CAS No. 31572-04-0). Due to the limited availability of experimental data in peer-reviewed literature and public databases for this specific molecule, this guide combines publicly available computed data with general knowledge of the alpha-hydroxy acid (AHA) class to which it belongs. This paper includes predicted physical and chemical properties, a discussion of potential biological activity based on its structural class, a proposed (hypothetical) synthetic protocol, and a general workflow for chemical characterization. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams as specified.
Introduction and Chemical Identity
2-Hydroxy-2-methylbut-3-enoic acid, also known as 2-Hmba or vinyllactic acid, is an organic compound with the molecular formula C₅H₈O₃.[1][2] It is classified as an alpha-hydroxy acid (AHA), characterized by a hydroxyl group attached to the alpha-carbon of the carboxylic acid. A key structural feature is the presence of a terminal vinyl group (C=C double bond), which distinguishes it from more common, saturated AHAs like lactic or glycolic acid. This unsaturation suggests potential for unique reactivity, such as polymerization or Michael addition reactions.
It is critical to distinguish this compound from its isomers, such as 2-Hydroxy-3-methylbut-2-enoic acid, which have different chemical structures and properties.[3] For clarity, this document exclusively concerns the isomer with CAS number 31572-04-0.
Physical and Chemical Properties
Experimental data for the physical properties of 2-Hydroxy-2-methylbut-3-enoic acid are not widely available. The following tables summarize computed and predicted data from chemical databases. These values should be used as estimates pending experimental verification.
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 31572-04-0 | ChemicalBook[1] |
| Molecular Formula | C₅H₈O₃ | Alfa Chemistry[1], BLD Pharm[2] |
| Molecular Weight | 116.12 g/mol | Alfa Chemistry[1], BLD Pharm[2] |
| Exact Mass | 116.047344113 Da | PubChem[4] |
| IUPAC Name | 2-hydroxy-2-methylbut-3-enoic acid | PubChem[4] |
| Synonyms | 2-Hmba, Vinyllactic acid | PubChem |
| XLogP3-AA (logP) | 0.2 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 255.5 °C | Alfa Chemistry[1] |
| Specific Gravity | 1.18 | Alfa Chemistry[1] |
| Storage Temperature | 2-8°C (Inert Atmosphere) | BLD Pharm[2] |
Spectral Data (Predicted)
No experimentally verified spectra for 2-Hydroxy-2-methylbut-3-enoic acid are publicly available. The following table outlines the expected signals based on the compound's structure, which are crucial for its identification and characterization.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - -COOH Proton: Broad singlet, downfield (>10 ppm).- -OH Proton: Broad singlet, variable chemical shift.- Vinyl Protons (-CH=CH₂): Complex multiplet pattern (ABX system), ~5-6 ppm.- Methyl Protons (-CH₃): Singlet, ~1.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal at ~170-180 ppm.- Quaternary Carbon (C-OH): Signal at ~70-80 ppm.- Vinyl Carbons (-CH=CH₂): Two signals at ~110-140 ppm.- Methyl Carbon (-CH₃): Signal at ~20-30 ppm. |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): Very broad band, ~2500-3300 cm⁻¹.- O-H Stretch (Alcohol): Broadband, ~3200-3500 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak, ~1700-1725 cm⁻¹.- C=C Stretch (Vinyl): Peak at ~1640 cm⁻¹.- C-O Stretch: Peak(s) in the ~1050-1250 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z = 116.- Key Fragments: Loss of H₂O (m/z=98), loss of COOH (m/z=71), loss of C₃H₅O (m/z=57). |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 2-Hydroxy-2-methylbut-3-enoic acid is not available in the published literature. However, a plausible synthetic route can be proposed based on established organometallic chemistry.
Proposed Synthesis: Grignard Reaction with an α-Keto Acid
This hypothetical protocol describes the synthesis via the nucleophilic addition of a vinyl Grignard reagent to pyruvic acid.
Objective: To synthesize 2-Hydroxy-2-methylbut-3-enoic acid.
Reaction Scheme: CH₂(C=O)COOH (Pyruvic Acid) + CH₂=CHMgBr (Vinylmagnesium Bromide) → [Intermediate Magnesium Salt] --(H₃O⁺ workup)--> CH₂=CH-C(OH)(CH₃)-COOH
Materials:
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Pyruvic acid (freshly distilled)
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Vinylmagnesium bromide (1.0 M solution in THF)
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Anhydrous diethyl ether or THF
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Hydrochloric acid (1 M solution)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (oven-dried)
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Magnetic stirrer, ice bath, dropping funnel
Procedure:
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Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
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Reactant Addition: The flask is charged with pyruvic acid (1 equivalent) dissolved in anhydrous diethyl ether (50 mL). The solution is cooled to 0°C in an ice bath.
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Grignard Addition: Vinylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. A white precipitate will form.
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Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, then allowed to warm to room temperature and stirred for 2 hours.
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Quenching and Workup: The reaction is carefully quenched by slowly adding 1 M HCl (50 mL) while cooling in an ice bath. The mixture is transferred to a separatory funnel.
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Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
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Washing and Drying: The combined organic extracts are washed with brine (1 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All operations must be conducted under anhydrous conditions and an inert atmosphere. Pyruvic acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Potential Biological Activity and Signaling Pathways
Specific biological data for 2-Hydroxy-2-methylbut-3-enoic acid are absent from the literature. However, as an alpha-hydroxy acid (AHA), its activity can be contextualized within this well-studied class of molecules.
AHAs are known to exert significant effects on the skin.[5] Their primary mechanism of action involves promoting exfoliation (desquamation) by reducing corneocyte cohesion in the stratum corneum.[6] This action is believed to result from the chelation of calcium ions involved in cell-cell adhesion.[7] At higher concentrations, AHAs can increase epidermal thickness, boost collagen synthesis, and upregulate hyaluronic acid production, contributing to anti-aging effects.[7]
The presence of a vinyl group in 2-Hydroxy-2-methylbut-3-enoic acid makes it a potential substrate for enzymes that metabolize unsaturated fatty acids or a target for Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins), which could lead to unique biological activities or toxicities not seen with saturated AHAs. Without experimental data, any discussion of its role in specific signaling pathways remains speculative.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the key steps in the proposed hypothetical synthesis of 2-Hydroxy-2-methylbut-3-enoic acid.
Caption: A hypothetical workflow for the synthesis of 2-Hydroxy-2-methylbut-3-enoic acid.
General Characterization Workflow
This diagram outlines a standard workflow for the structural confirmation and purity analysis of a newly synthesized chemical compound.
Caption: A general workflow for the characterization of a novel chemical compound.
Conclusion
2-Hydroxy-2-methylbut-3-enoic acid is a molecule with potential for interesting chemical reactivity due to its dual functionality as an alpha-hydroxy acid and a vinyl-containing compound. However, there is a notable lack of empirical data regarding its physical properties, spectral characteristics, and biological function. The information presented in this guide, combining predicted data and logical extrapolation from its chemical class, serves as a foundational resource. Further experimental investigation is essential to validate the predicted properties and to explore the potential applications of this compound in materials science, organic synthesis, and drug development.
References
- 1. 2-HYDROXY-2-METHYL-BUT-3-ENOIC ACID | 31572-04-0 [chemicalbook.com]
- 2. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]
- 3. 2-Hydroxy-3-methylbut-2-enoic acid | C5H8O3 | CID 15642160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
